Bis(1,10-phenanthroline)copper(2+) ion
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Overview
Description
Scientific Research Applications
Isepamicin sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Future Directions
The potential of transition metal complexes like Bis(1,10-phenanthroline)copper(2+) ion in the field of single-molecule mechanochromism is yet to be examined . The results of time-dependent (TD)-DFT-calculated UV–vis suggest that the bis-Cu(I)-phenanthroline-2-acetamide complex is predicted to have an observable shift of the metal-to-ligand charge transfer band upon pulling from 0 to 0.6 nN in the visible region . This indicates that transition metal complexes are feasible candidates as mechanophores and are worthy of further exploration .
Mechanism of Action
Target of Action
The primary targets of the Bis(1,10-phenanthroline)copper(2+) ion are various enzymes in which copper acts as a cofactor . Copper is involved in the production of reactive oxygen species (ROS), promotion of tumor progression, metastasis, and angiogenesis . It has been found at high levels in serum and tissues of several types of human cancers .
Mode of Action
The this compound interacts with its targets by acting as a catalyst for various oxidation reactions, including the oxidation of organic molecules and the generation of ROS . It can also catalyze the hydrolysis of certain organic compounds, such as esters and amides .
Biochemical Pathways
The this compound affects several biochemical pathways. It plays a role in ROS production, which can lead to oxidative stress and damage to cells and tissues . It also influences tumor progression, metastasis, and angiogenesis, contributing to the development and spread of cancer .
Pharmacokinetics
It’s known that the cellular uptake and activity on certain cancer cells appear directly correlated with the lipophilicity of the ligand .
Result of Action
The this compound can trigger cell death, making it a potential anticancer drug . Its ability to generate ROS and affect tumor-related pathways can lead to the destruction of cancer cells . Moreover, it exhibits nuclease activity, meaning it can cleave DNA and RNA strands, which is valuable in studying gene expression, analyzing nucleic acid sequences, and developing new anticancer drugs .
Action Environment
The action of the this compound can be influenced by various environmental factors. For instance, the presence of other metal ions or compounds in the environment can affect its stability and efficacy . Furthermore, its mechanochromic properties suggest that mechanical stimuli can induce changes in its molecular geometry, electronic structure, and spectral properties .
Biochemical Analysis
Biochemical Properties
The Bis(1,10-phenanthroline)copper(2+) ion has been shown to interact with various biomolecules. For instance, it has been coordinated by salubrinal through the thionic group . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur.
Cellular Effects
The effects of the this compound on cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cells and the concentration of the ion.
Molecular Mechanism
The this compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific context and conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the this compound can change over time. This includes information on the ion’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The this compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
The this compound is transported and distributed within cells and tissues in a manner that depends on the specific transporters or binding proteins it interacts with .
Subcellular Localization
The subcellular localization of the this compound and its effects on activity or function can vary depending on factors such as targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isepamicin sulfate involves the chemical modification of gentamicin B. . The reaction conditions typically involve the use of specific reagents and solvents to facilitate the chemical transformation.
Industrial Production Methods
Industrial production of isepamicin sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Isepamicin sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Comparison with Similar Compounds
Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different chemical structure.
Amikacin: Known for its broad-spectrum activity and resistance to certain bacterial enzymes.
Tobramycin: Effective against a variety of Gram-negative bacteria but with a different spectrum of activity compared to isepamicin sulfate
Uniqueness
Isepamicin sulfate is unique due to its enhanced efficacy against strains harboring type I 6’-acetyltransferase and its considerable antimicrobial activity against Gram-negative non-fermenters. Additionally, it has a lower potential for renal toxicity compared to other aminoglycosides like gentamicin .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Bis(1,10-phenanthroline)copper(2+) ion can be achieved through a ligand exchange reaction between copper(II) sulfate and 1,10-phenanthroline in the presence of a reducing agent.", "Starting Materials": [ "Copper(II) sulfate", "1,10-phenanthroline", "Reducing agent (such as sodium sulfite or ascorbic acid)", "Solvent (such as water or ethanol)" ], "Reaction": [ "Dissolve copper(II) sulfate and 1,10-phenanthroline in a solvent to form a solution.", "Add a reducing agent to the solution to reduce copper(II) ions to copper(I) ions.", "Allow the ligand exchange reaction to occur between copper(I) ions and 1,10-phenanthroline, forming Bis(1,10-phenanthroline)copper(2+) ion.", "Filter and wash the product to obtain the desired compound." ] } | |
CAS No. |
15823-71-9 |
Molecular Formula |
C24H16CuN4+2 |
Molecular Weight |
424.0 g/mol |
IUPAC Name |
copper;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Cu/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;/q;;+2 |
InChI Key |
YXGZTNUNHBXFAX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2] |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2] |
15823-71-9 | |
Related CAS |
21711-45-5 (sulfate[1:1]) |
Synonyms |
(o-phenanthroline) cupric bis(1,10-phenanthroline)copper(2+) ion bis(1,10-phenanthroline)copper(2+) ion, diacetate salt bis(1,10-phenanthroline)copper(2+) ion, diacetate salt, (SP-4-1)-isomer bis(1,10-phenanthroline)copper(2+) ion, dinitrate bis(1,10-phenanthroline)copper(2+) ion, diperchlorate bis(1,10-phenanthroline)copper(2+) ion, sulfate (1:1) Cu(OP)2 Cu(Phen)2 cupric di(1,10-phenanthroline) |
Origin of Product |
United States |
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